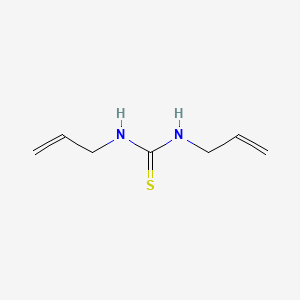

1,3-ジアリル-2-チオ尿素

説明

1,3-Diallyl-2-thiourea is a chemical compound with the linear formula C7H12N2S . Its molecular weight is 156.251 .

Synthesis Analysis

A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed . This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas were synthesized in good to excellent yields with high chemical purity .Molecular Structure Analysis

The molecular structure of 1,3-Diallyl-2-thiourea is represented by the linear formula C7H12N2S .Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Physical and Chemical Properties Analysis

The molecular weight of 1,3-Diallyl-2-thiourea is 156.251 .科学的研究の応用

有機合成

1,3-ジアリル-2-チオ尿素は、特にヘテロ環化合物の合成において、有機化学における貴重な化合物です。チオ尿素部分による反応性により、複雑な分子を構築するための適切な中間体となります。 これは、医薬品や農薬の合成に使用され、硫黄の導入は、生物活性を高めた化合物につながることがあります .

生物学的応用

生物学の分野では、1,3-ジアリル-2-チオ尿素誘導体は、抗菌、抗酸化、抗がん、抗炎症、抗アルツハイマー、抗結核、抗マラリア特性などの潜在的な特性について調査されています。 これは、新しい治療薬の開発における焦点となっています .

材料科学

1,3-ジアリル-2-チオ尿素は、新規材料の合成のための前駆体として、材料科学で応用されています。 ポリマーへの組み込みにより、耐久性の向上や他の生物学的または化学的剤との特定の相互作用などの独自の特性を持つ材料の開発につながる可能性があります .

環境への応用

この化合物の誘導体は、環境保護における役割について研究されています。 水処理などのプロセスで使用でき、キレート特性により、重金属やその他の汚染物質の除去に役立つ可能性があります .

農業研究

チオ尿素とその誘導体、1,3-ジアリル-2-チオ尿素を含む、農業における使用について調査されています。 植物のストレス耐性を向上させることが発見されており、熱ストレスなどの悪条件下での作物の収量増加につながる可能性があります .

バイオテクノロジー

バイオテクノロジーでは、1,3-ジアリル-2-チオ尿素は、バイオアッセイとセンサーの開発の候補となっています。 その化学構造により、診断または環境モニタリングに使用できる、高感度な検出システムを作成できます .

医薬品研究

1,3-ジアリル-2-チオ尿素の医薬品研究における使用に関する直接的な参照は見つかりませんでしたが、チオ尿素誘導体は、一般的に医薬品化学において重要です。 これらは、多くの場合、潜在的な薬理活性を持つ化合物を生成するために使用され、創薬および発見における役割は十分に文書化されています .

作用機序

Target of Action

1,3-Diallyl-2-thiourea is an organosulfur compound that has been studied for its diverse biological applications

Mode of Action

Thiourea derivatives, including 1,3-diallyl-2-thiourea, are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The exact interaction of 1,3-Diallyl-2-thiourea with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiourea derivatives have been found to affect various biochemical pathways due to their diverse biological applications

Pharmacokinetics

A study on thiourea derivatives showed promising results in terms of pharmacokinetics and drug-likeness when evaluated through in-silico analysis . The impact of these ADME properties on the bioavailability of 1,3-Diallyl-2-thiourea is yet to be determined.

Result of Action

Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific effects of 1,3-Diallyl-2-thiourea at the molecular and cellular levels are subjects of ongoing research.

将来の方向性

Thiourea derivatives have diverse biological activities and are extensively employed in chemical, pharmaceutical, and agrochemical industries . They serve as building blocks for various other important chemicals of high commercial interest . Therefore, the development of newer alternatives has been deemed a panacea for tackling emerging antimicrobial resistance effectively .

生化学分析

Biochemical Properties

1,3-Diallyl-2-thiourea plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase . These interactions are primarily due to the compound’s sulfur atom, which can form strong bonds with the active sites of these enzymes, leading to their inhibition. Additionally, 1,3-Diallyl-2-thiourea has shown potential in modulating the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism .

Cellular Effects

1,3-Diallyl-2-thiourea exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, 1,3-Diallyl-2-thiourea has been shown to alter the levels of reactive oxygen species (ROS) and other metabolites, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of 1,3-Diallyl-2-thiourea involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation . For instance, its interaction with acetylcholinesterase involves the formation of a covalent bond between the sulfur atom of 1,3-Diallyl-2-thiourea and the serine residue in the enzyme’s active site. This results in the inhibition of the enzyme’s activity, thereby affecting neurotransmission . Additionally, 1,3-Diallyl-2-thiourea can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Diallyl-2-thiourea have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 1,3-Diallyl-2-thiourea remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .

Dosage Effects in Animal Models

The effects of 1,3-Diallyl-2-thiourea vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1,3-Diallyl-2-thiourea is involved in various metabolic pathways, primarily those related to sulfur metabolism . The compound undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase (FMO), leading to the formation of sulfoxides and sulfones . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of 1,3-Diallyl-2-thiourea within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1,3-Diallyl-2-thiourea within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

1,3-Diallyl-2-thiourea exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a crucial role in directing 1,3-Diallyl-2-thiourea to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

特性

IUPAC Name |

1,3-bis(prop-2-enyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZWKUMHMSNBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064416 | |

| Record name | Thiourea, N,N'-di-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown, odorless, crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Thiourea, N,N'-di-2-propenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6601-20-3 | |

| Record name | N,N′-Diallylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N,N'-di-2-propen-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N'-di-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-Triallyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)